molecular formula C19H23NO B3058293 1-Benzyl-3-(3-methoxyphenyl)piperidine CAS No. 88784-36-5

1-Benzyl-3-(3-methoxyphenyl)piperidine

Cat. No.: B3058293
CAS No.: 88784-36-5
M. Wt: 281.4 g/mol
InChI Key: XADUXZWGQXGKNK-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-methoxyphenyl)piperidine is a piperidine derivative featuring a benzyl group at the 1-position and a 3-methoxyphenyl substituent at the 3-position. Piperidine scaffolds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-benzyl-3-(3-methoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-21-19-11-5-9-17(13-19)18-10-6-12-20(15-18)14-16-7-3-2-4-8-16/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADUXZWGQXGKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513450
Record name 1-Benzyl-3-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88784-36-5
Record name 1-Benzyl-3-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3-methoxyphenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then cyclized to form the piperidine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of high-pressure reactors and automated systems to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3-methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce secondary amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-(3-methoxyphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

1-[1-(3-Methoxyphenyl)cyclohexyl]-piperidine (3-MeO-PCP)
  • Structure : Cyclohexyl ring fused to piperidine, with a 3-methoxyphenyl group.
  • Molecular Formula: C₁₈H₂₇NO
  • Activity: Classified as a Schedule B controlled substance under the UK’s Misuse of Drugs Act 2001 due to its dissociative hallucinogenic effects .
  • Key Difference : The cyclohexyl ring in 3-MeO-PCP enhances lipophilicity and CNS penetration compared to the simpler benzyl-substituted target compound.
1-Benzyl-3-(chloromethyl)piperidine Hydrochloride
  • Structure : Chloromethyl group at the 3-position.
  • Molecular Formula : C₁₃H₁₈ClN (free base), MW = 223.74 g/mol .
  • Applications : Primarily an intermediate in organic synthesis. The chloromethyl group enables further functionalization (e.g., nucleophilic substitution). However, commercial availability is discontinued, likely due to stability or handling challenges .
  • Key Difference : The reactive chloromethyl group contrasts with the methoxyphenyl group, reducing metabolic stability but increasing synthetic utility.
1-Benzyl-3-hydroxypiperidine Hydrochloride
  • Structure : Hydroxyl group at the 3-position.
  • Molecular Formula: C₁₂H₁₈ClNO (HCl salt) .
  • Properties : The hydroxyl group enhances polarity, improving aqueous solubility compared to the methoxyphenyl analog. Such derivatives are often explored for CNS-targeting drugs due to improved blood-brain barrier penetration .
1-Benzyl-4-bromopiperidin-3-one
  • Structure : Bromine at the 4-position and a ketone at the 3-position.
  • Molecular Formula: C₁₂H₁₄BrNO, MW = 268.15 g/mol .
  • Applications : The ketone and bromine substituents make this compound a versatile intermediate for cross-coupling reactions or further reduction steps.

Physicochemical and Pharmacological Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
1-Benzyl-3-(3-methoxyphenyl)piperidine C₁₉H₂₃NO 281.40 (calculated) 3-methoxyphenyl, benzyl Limited data; inferred CNS activity
3-MeO-PCP C₁₈H₂₇NO 273.42 Cyclohexyl, 3-methoxyphenyl Psychotropic, dissociative effects
1-Benzyl-3-(chloromethyl)piperidine C₁₃H₁₈ClN 223.74 Chloromethyl Synthetic intermediate, reactive
1-Benzyl-3-hydroxypiperidine C₁₂H₁₇NO 191.27 (free base) Hydroxyl Enhanced solubility, CNS potential

Research Implications

  • Methoxy Group Impact : The 3-methoxyphenyl group in both the target compound and 3-MeO-PCP is associated with enhanced receptor binding affinity, particularly in serotonin or NMDA receptor modulation .
  • Synthetic Utility : Chloromethyl and brominated analogs (e.g., ) highlight the scaffold’s adaptability in medicinal chemistry, though stability and toxicity vary.
  • Regulatory Considerations : Compounds like 3-MeO-PCP underscore the importance of structural modifications in legal classifications due to psychoactive effects .

Biological Activity

1-Benzyl-3-(3-methoxyphenyl)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a methoxyphenyl group. Its molecular formula is C19H23NOC_{19}H_{23}NO and it has a molecular weight of approximately 297.4 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of psychiatry and pain management due to its interaction with neurotransmitter systems.

Antidepressant Properties

Research indicates that this compound exhibits significant antidepressant activity. Studies have shown that this compound interacts with serotonin and dopamine receptors, which are crucial in mood regulation. The binding affinity of this compound at these receptors suggests a potential mechanism for its antidepressant effects, making it a candidate for further investigation in the treatment of mood disorders .

Pain Modulation

The compound's interaction with pain perception pathways has also been explored. It appears to modulate pain responses, possibly through its action on the endocannabinoid system. In vivo studies have indicated that derivatives of piperidine can elevate brain endocannabinoid levels, leading to analgesic effects . This positions this compound as a promising candidate for pain management therapies.

Structure-Activity Relationship (SAR)

The unique arrangement of substituents on the piperidine ring contributes to the distinct pharmacological properties of this compound compared to structurally similar compounds. For instance, modifications such as changing the position of the methoxy group or substituting other functional groups can significantly alter biological activity .

Compound Name Molecular Formula Key Features
1-Benzyl-3-(4-methoxyphenyl)piperidin-3-olC19H23NOSimilar structure with para-substituted methoxy group
1-Boc-3-(3-methoxyphenyl)piperidineC20H27NO2Contains a tert-butyloxycarbonyl protecting group
1-Methyl-3-(3-methoxyphenyl)piperidinC19H25NOMethyl substitution at the nitrogen atom

Study on Antidepressant Activity

In a controlled study, researchers administered varying doses of this compound to animal models exhibiting symptoms of depression. The results demonstrated a dose-dependent reduction in depressive behavior, correlating with increased serotonin levels in the brain .

Analgesic Effects Evaluation

Another study focused on evaluating the analgesic properties of this compound using established pain models. The findings indicated that subjects treated with this compound showed significant reductions in pain sensitivity compared to controls, suggesting its efficacy as an analgesic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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